molecular formula C26H27N5O3 B2574766 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-26-2

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2574766
CAS RN: 899988-26-2
M. Wt: 457.534
InChI Key: SIRQDDQMLWZBOX-UHFFFAOYSA-N
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Description

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated their potential as ligands for the 5-HT(1A) receptor. These compounds showed anxiolytic-like and antidepressant-like activity in preclinical models, suggesting their potential therapeutic application in treating anxiety and depression.

Structure-Activity Relationships and Molecular Studies

  • Another research by Zagórska et al. (2015) focused on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. This study highlighted the importance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards the 5-HT1A and 5-HT7 receptors. This indicates the significance of structural modifications for enhancing therapeutic efficacy.

Biological Evaluation for Antidepressant Agents

  • The study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds demonstrated potential as antidepressants and anxiolytics in animal models.

A3 Adenosine Receptor Antagonists

  • Research by Baraldi et al. (2005) synthesized new derivatives of imidazo[2,1-f]purine-2,4-diones as potent and selective antagonists of the A3 adenosine receptor. These findings indicate potential applications in treating disorders associated with adenosine receptor dysregulation.

Antidepressant-like Activity and Safety Profile Evaluation

  • A 2020 study by Partyka et al. evaluated the antidepressant-like activity and safety profile of two novel imidazopurine-2,4-dione derivatives. These compounds showed promising antidepressant-like effects in animal models, highlighting their potential for further development as therapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 2-ethoxyethyl and 2,5-dimethylphenyl groups. The final step involves the addition of the phenyl and methyl groups to the imidazo[2,1-f]purine ring system.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 2-bromoacetate", "2-ethoxyethanol", "2,5-dimethylphenylboronic acid", "potassium carbonate", "copper(I) iodide", "phenylboronic acid", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 8-chloro-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-amino-6-chloropurine with ethyl 2-bromoacetate in the presence of potassium carbonate.", "Step 2: Synthesis of 8-(2-ethoxyethyl)-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-chloro-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-ethoxyethanol in the presence of copper(I) iodide.", "Step 3: Synthesis of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(2-ethoxyethyl)-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2,5-dimethylphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine.", "Step 4: Synthesis of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with phenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine, followed by methylation with methyl iodide." ] }

CAS RN

899988-26-2

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

6-(2,5-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-5-34-14-13-29-24(32)22-23(28(4)26(29)33)27-25-30(22)16-21(19-9-7-6-8-10-19)31(25)20-15-17(2)11-12-18(20)3/h6-12,15-16H,5,13-14H2,1-4H3

InChI Key

SIRQDDQMLWZBOX-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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